molecular formula C13H13BrN2O B1406560 (R)-2-((5-bromopyridin-3-yl)amino)-2-phenylethanol CAS No. 1613639-38-5

(R)-2-((5-bromopyridin-3-yl)amino)-2-phenylethanol

Cat. No. B1406560
CAS RN: 1613639-38-5
M. Wt: 293.16 g/mol
InChI Key: XSDKZHAOTWDLQC-ZDUSSCGKSA-N
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Description

R-2-((5-bromopyridin-3-yl)amino)-2-phenylethanol, also known as 2-bromo-3-amino-2-phenylethanol (BAPE), is a synthetic compound that has a wide range of applications in scientific research. BAPE is a small molecule that is structurally similar to other compounds such as serotonin, dopamine, and norepinephrine, and has been used to investigate the biochemical and physiological effects of these compounds. BAPE has been extensively studied for its ability to modulate the activity of various neurotransmitter systems, as well as its potential therapeutic applications.

Scientific Research Applications

1. Chiral Sensing and Discrimination

(R)-2-((5-Bromopyridin-3-yl)amino)-2-phenylethanol demonstrates potential in chiral sensing applications. For instance, studies have shown that chiral conjugated microporous polymers, which could include derivatives of this compound, act as enantioselective sensors for chiral amino alcohols (Wei et al., 2013). Additionally, optically active compounds like (R)-2 have been used in visual chiral sensing, demonstrating the potential for chiral discrimination in chemical processes (Chen et al., 2010).

2. Molecular Synthesis and Characterization

The compound plays a significant role in the synthesis and characterization of various molecular structures. For example, its derivatives have been used in the synthesis of C-ribonucleosides, demonstrating its utility in creating complex organic molecules (Štefko et al., 2011). It's also involved in the study of regioselectivity in chemical reactions, contributing to the understanding of molecular interactions and formation (Perekhoda et al., 2017).

3. Catalysis and Chemical Transformations

The compound is instrumental in catalytic processes and chemical transformations. Its derivatives have been used as catalysts in racemization processes, which is essential in creating chiral molecules (Eckert et al., 2007). Additionally, its application in the synthesis of poly(aminopyridine)s via palladium-catalyzed amination reaction highlights its role in polymer chemistry (Kuwabara et al., 2009).

4. Advanced Material Synthesis

(R)-2-((5-Bromopyridin-3-yl)amino)-2-phenylethanol is relevant in the synthesis of advanced materials. It is involved in the formation of imide-based macrocycles, which are crucial in material science for creating novel compounds with specific physical and chemical properties (Mocilac & Gallagher, 2014).

properties

IUPAC Name

(2R)-2-[(5-bromopyridin-3-yl)amino]-2-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O/c14-11-6-12(8-15-7-11)16-13(9-17)10-4-2-1-3-5-10/h1-8,13,16-17H,9H2/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDKZHAOTWDLQC-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)NC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CO)NC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((5-bromopyridin-3-yl)amino)-2-phenylethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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